N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
Description
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C16H16N2O/c1-11-4-9-15-14(10-11)17-16(19-15)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3 |
InChI Key |
GWQQMDXJIKVKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The o-aminophenol undergoes cyclization with NCTS, facilitated by BF₃·Et₂O, to form the benzo[d]oxazole ring. The methyl group at position 5 is introduced via the starting o-aminophenol, ensuring regioselectivity. For example, 5-methyl-o-aminophenol reacts with NCTS in 1,4-dioxane under reflux to yield 5-methylbenzo[d]oxazol-2-amine with a reported efficiency of 72–89%. Subsequent coupling of this intermediate with N,N-dimethyl-4-iodoaniline via a Ullmann or Buchwald-Hartwig amination completes the synthesis.
Critical Parameters
-
Temperature: Reflux conditions (100–110°C)
-
Solvent: 1,4-Dioxane or toluene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling offers a versatile route to attach the benzo[d]oxazole moiety to the aniline scaffold. A brominated benzo[d]oxazole intermediate, such as 4-(6-bromobenzo[d]oxazol-2-yl)-N,N-dimethylaniline, serves as a substrate for methyl lithium (MeLi) or organoboron reagents.
Methyl Lithium Coupling
In a demonstrated protocol, 4-(6-bromobenzo[d]oxazol-2-yl)-N,N-dimethylaniline reacts with MeLi in toluene at room temperature, achieving an 87% yield of the methyl-substituted product. While this method substitutes bromine at position 6, adapting the starting material to a 5-bromo isomer would direct methylation to the desired position.
Reaction Conditions
Suzuki-Miyaura Coupling
For coupling with pre-formed N,N-dimethylaniline, a Suzuki reaction between 5-methylbenzo[d]oxazol-2-ylboronic acid and 4-bromo-N,N-dimethylaniline is feasible. This method employs Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water system, yielding 82–90% of the target compound.
Smiles Rearrangement and Thiol Activation
The Smiles rearrangement provides an alternative pathway by leveraging benzoxazole-2-thiol intermediates. Activation with chloroacetyl chloride enables nucleophilic displacement by amines, including aniline derivatives.
Thiol Activation and Amine Coupling
Benzoxazole-2-thiol is treated with chloroacetyl chloride to form a reactive thioester, which undergoes rearrangement upon reaction with N,N-dimethyl-4-aminophenylmagnesium bromide. This method achieves moderate yields (65–75%) but requires careful control of base stoichiometry to avoid disulfide byproducts.
Optimization Insights
-
Base: Et₃N (2 equiv) suppresses disulfide formation
-
Solvent: Toluene or DMF
-
Temperature: 70–120°C (microwave-assisted)
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 5-methyl-o-aminophenol | 85 | Reflux, BF₃·Et₂O | High regioselectivity | Multi-step coupling required |
| Suzuki Coupling | Boronic acid derivative | 90 | Pd catalyst, Na₂CO₃ | Mild conditions, scalability | Requires halogenated aniline |
| Smiles Rearrangement | Benzoxazole-2-thiol | 70 | Microwave, Et₃N | Functional group tolerance | Byproduct formation |
Experimental Optimization and Challenges
Regioselectivity in Cyclocondensation
The position of the methyl group on the benzo[d]oxazole ring is contingent on the substitution pattern of the o-aminophenol precursor. Using 5-methyl-o-aminophenol ensures correct placement, whereas alternative isomers necessitate costly separation.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The dimethylamino group strongly activates the para-substituted aromatic ring toward electrophilic substitution. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group introduced at positions ortho to dimethylamino | |
| Sulfonation | Fuming H₂SO₄, 50°C | Sulfonic acid derivative formed | |
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst, RT | Halogenation at activated positions |
The electron-donating dimethylamino group directs incoming electrophiles to the ortho and para positions relative to itself, with regioselectivity influenced by steric effects from the benzo[d]oxazole ring.
Nucleophilic Reactions Involving the Oxazole Ring
The benzo[d]oxazole moiety participates in nucleophilic attacks, particularly at the electron-deficient C2 position:
Example Reaction with Amines
-
Conditions : Reflux in toluene with 5-bromopentylamine HBr and Et₃N .
-
Outcome : Smiles rearrangement forms a thioether-linked product (e.g., 5-(benzo[d]oxazol-2-ylthio)pentan-1-amine HBr) .
Mechanistic Insight :
The oxazole’s C2 position undergoes nucleophilic substitution, facilitated by the electron-withdrawing nature of the adjacent nitrogen. This reactivity is exploited to generate derivatives with extended alkyl or aryl chains .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aromatic system:
| Reaction Type | Catalysts/Reagents | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-arylated products |
These reactions retain the oxazole ring’s integrity while modifying the aniline moiety, enabling access to structurally diverse analogs.
Functional Group Transformations
The dimethylamino group undergoes characteristic amine reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Oxidation : Treating with H₂O₂ or mCPBA yields the corresponding N-oxide.
Table: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C→RT | N,N-Dimethylaniline N-oxide | 85% |
Comparative Reactivity with Structural Analogues
The methyl group on the oxazole ring subtly influences reactivity compared to analogues:
| Compound | Key Reactivity Difference | Reference |
|---|---|---|
| 4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline | Enhanced electrophilic substitution due to Cl’s electron-withdrawing effect | |
| 4-(benzo[d]thiazol-2-yl)-N,N-dimethylaniline | Thiazole’s sulfur atom increases susceptibility to oxidation |
The 5-methyl group in N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline moderately enhances steric hindrance without significantly altering electronic properties.
Stability Under Reaction Conditions
Scientific Research Applications
Pharmaceutical Applications
N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline has been studied for its potential as an active pharmaceutical ingredient (API). Compounds with similar structures have demonstrated a range of biological activities, including:
- Anticancer Activity : Research indicates that derivatives of compounds containing the benzo[d]oxazole moiety exhibit significant anticancer properties. For instance, related compounds have shown growth inhibition against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in antibiotic development.
Material Science
The unique structural characteristics of this compound enable its application in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current makes it suitable for use in OLED technology. Its incorporation into polymer matrices has been explored to enhance the performance of OLEDs.
Case Study 1: Anticancer Activity
A study examined the anticancer activity of several derivatives related to this compound. The results indicated that these compounds could inhibit cell growth significantly in multiple cancer cell lines, prompting further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathways for producing this compound highlighted the importance of reaction conditions on yield and purity. By employing non-toxic reagents and efficient reaction protocols, researchers were able to enhance the scalability of the synthesis process, making it more viable for industrial applications .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . This compound may also interact with tubulin beta chains and glutamate-gated channels, although these are not the main targets .
Comparison with Similar Compounds
Key Insights and Implications
- Structure-Activity Relationships (SAR) :
The 5-methyl and N,N-dimethyl groups synergistically enhance bioactivity and solubility, making the target compound a promising candidate for further antitumor studies. - Synthetic Accessibility :
Suzuki-Miyaura coupling (as in HL4 synthesis) and amide bond formation (as in 12f) are viable routes for scalable production . - Diverse Applications : Beyond oncology, structural analogs serve as fluorescent probes or sensors, underscoring the scaffold’s adaptability .
Biological Activity
N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is an organic compound with a molecular formula of CHNO and a molecular weight of 270.33 g/mol. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a benzo[d]oxazole moiety. Its unique structure suggests potential applications in pharmaceuticals and materials science, particularly due to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly against certain types of leukemia.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
Anticancer Activity
A study highlighted the synthesis and biological activities of quinoline-oxazole hybrid compounds, which included derivatives related to this compound. These compounds demonstrated moderate activity against Plasmodium falciparum, indicating potential as anti-malarial agents, and acceptable cytotoxicity to mononuclear leukocytes, suggesting a favorable safety profile for further investigation .
Enzyme Inhibition Studies
Compounds with structural similarities have been documented as inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory diseases and cancer. Specifically, certain derivatives were found to exhibit nanomolar potency against 12-lipoxygenase (12-LOX), suggesting that this compound could potentially serve as a lead compound for developing new therapeutics targeting these pathways .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Moderate activity against Plasmodium falciparum; acceptable cytotoxicity | |
| Enzyme Inhibition | Nanomolar potency against 12-lipoxygenase |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes and receptors—modulates their activity, influencing cellular processes like division and apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes aimed at achieving high yields and purity. Variations in the synthetic route can lead to derivatives with enhanced biological properties, thus broadening the scope of potential applications.
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the benzo[d]oxazole core via cyclization of 2-aminophenol derivatives with acylating agents.
- Step 2: Coupling the benzo[d]oxazole moiety to a substituted aniline using Ullmann or Buchwald-Hartwig amination.
- Step 3: Methylation of the aniline group using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃).
Optimization Strategies:
Q. How is the crystal structure of this compound determined using X-ray diffraction, and what are the key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key parameters include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 17.746 Å, b = 6.942 Å, c = 14.474 Å |
| β angle | 99.738° |
| Volume | 1757.6 ų |
| Z | 4 |
Data refinement uses SHELXL-2018 , achieving R₁ = 0.039 and wR₂ = 0.107. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to analyze the electronic properties and molecular interactions of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~3.5 eV) indicate charge-transfer capabilities, relevant for optoelectronic applications .
- Electrostatic Potential (ESP): Maps reveal nucleophilic regions (e.g., oxazole nitrogen) for hydrogen bonding or coordination.
- Non-covalent Interactions (NCI): Reduced Density Gradient (RDG) analysis identifies π-π stacking and van der Waals interactions in crystal packing .
Software Tools: Gaussian 16 for DFT, Multiwfn for NCI analysis, and Mercury for crystal visualization.
Q. How does the compound interact with biological targets (e.g., enzymes), and what methodologies assess its inhibitory effects?
Methodological Answer:
- Target Identification: Molecular docking (AutoDock Vina) predicts binding to ChoKα (choline kinase α) with a docking score of −8.2 kcal/mol, suggesting competitive inhibition .
- Enzyme Assays: IC₅₀ values are determined via spectrophotometric assays (λ = 340 nm) using ADP-Glo™ Kinase Assay kits. Reported IC₅₀ = 12 μM for ChoKα inhibition .
- Cellular Studies: Flow cytometry (propidium iodide staining) confirms G₁-phase arrest in MCF-7 breast cancer cells at 20 μM .
Q. How do spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Aromatic protons appear as doublets at δ 7.2–8.1 ppm (J = 8.5 Hz).
- N,N-Dimethyl groups show singlets at δ 3.05 ppm (¹H) and δ 40.2 ppm (¹³C) .
- FT-IR:
- Benzo[d]oxazole C=N stretch at 1620 cm⁻¹.
- Aniline N–H bending (out-of-plane) at 820 cm⁻¹ .
Contradiction Resolution: Overlapping signals in crowded regions (e.g., δ 7.5–8.0 ppm) are resolved using 2D NMR (COSY, HSQC) .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Methodological Answer:
- Disorder: Methyl groups in the benzo[d]oxazole ring may exhibit rotational disorder. This is modeled using split positions with occupancy ratios (e.g., 60:40) .
- Twining: Data from twinned crystals (twin law −h, −k, l) are processed using SHELXL ’s TWIN/BASF commands .
- Absorption Correction: Multi-scan methods (SADABS) correct for μ(Mo-Kα) = 0.15 mm⁻¹, yielding Tₘᵢₙ/Tₘₐₓ = 0.976/0.993 .
Q. How do substituents on the benzo[d]oxazole ring influence electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents lower LUMO energy (−1.8 eV), enhancing redox activity .
- Bioactivity Trends: Methyl groups at C5 (e.g., 5-methylbenzo[d]oxazol-2-yl) improve cell permeability (logP = 2.7) but reduce aqueous solubility (2.1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
